(4-Bromobutyl)dimethylamine hydrobromide

Catalog No.
S990544
CAS No.
17375-58-5
M.F
C6H15Br2N
M. Wt
261 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromobutyl)dimethylamine hydrobromide

CAS Number

17375-58-5

Product Name

(4-Bromobutyl)dimethylamine hydrobromide

IUPAC Name

4-bromo-N,N-dimethylbutan-1-amine;hydrobromide

Molecular Formula

C6H15Br2N

Molecular Weight

261 g/mol

InChI

InChI=1S/C6H14BrN.BrH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H

InChI Key

HMSRQQXMLDRXBC-UHFFFAOYSA-N

SMILES

CN(C)CCCCBr.Br

Canonical SMILES

CN(C)CCCCBr.Br

(4-Bromobutyl)dimethylamine hydrobromide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom attached to a butyl chain and a dimethylamine group. Its chemical formula is C6H15Br2NC_6H_{15}Br_2N, and it is known by the CAS number 17375-58-5. This compound is primarily utilized in organic synthesis due to its reactive bromine group, which can participate in various nucleophilic substitution reactions. Despite its potential applications, detailed information on its natural occurrence or specific origins is limited in scientific literature .

There is no documented research available on the specific mechanism of action of (4-Bromobutyl)dimethylamine hydrobromide.

As with any new compound, it is advisable to handle (4-Bromobutyl)dimethylamine hydrobromide with caution due to lack of extensive safety data. Here are some general safety considerations for similar organic compounds:

  • Potential skin and eye irritant: Primary amines can cause irritation upon contact [].
  • Potential respiratory irritant: Inhalation of airborne particles may irritate the respiratory system [].
  • May be harmful if swallowed: Organic compounds should not be ingested [].

(4-Bromobutyl)dimethylamine hydrobromide can undergo several chemical transformations. Notably, it can react with nucleophiles in substitution reactions:

  • General Reaction:
    (CH3)2N(CH2)3CH2Br+Nu(CH3)2N(CH2)3CH2Nu+Br(CH_3)_2N(CH_2)_3CH_2Br+Nu^-\rightarrow (CH_3)_2N(CH_2)_3CH_2Nu+Br^-

This reaction highlights the ability of the compound to replace the bromine atom with another nucleophile, forming a new compound while releasing bromide ions.

  • Quaternization Reaction:
    (CH3)2N(CH2)3CH2Br+CH3X[(CH3)3N(CH2)3CH2Br]X(CH_3)_2N(CH_2)_3CH_2Br+CH_3X\rightarrow [(CH_3)_3N(CH_2)_3CH_2Br]X

This reaction indicates how (4-Bromobutyl)dimethylamine can be transformed into quaternary ammonium compounds, which are significant in various chemical applications.

There is currently no well-documented research on the biological activity of (4-Bromobutyl)dimethylamine hydrobromide. Its potential effects on biological systems remain largely unexplored, and specific mechanisms of action have not been identified in the available literature. Caution is advised when handling this compound due to the general safety concerns associated with similar organic compounds, which may act as irritants .

The synthesis of (4-Bromobutyl)dimethylamine hydrobromide typically involves the reaction of dimethylamine with a suitable bromobutyl precursor. Although detailed protocols are not extensively documented, general synthetic routes include:

  • Alkylation of Dimethylamine:
    • Dimethylamine can be reacted with 1-bromobutane or similar halogenated butyl compounds under basic conditions to yield (4-Bromobutyl)dimethylamine.
  • Formation of Hydrobromide Salt:
    • The resulting amine can then be treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility and stability for various applications.

(4-Bromobutyl)dimethylamine hydrobromide has several potential applications:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules and quaternary ammonium compounds.
  • Material Science: Its derivatives may find uses in the development of self-healing materials and rubbers, particularly in the synthesis of bromobutyl rubbers.
  • Pharmaceutical Testing: The compound is available for research purposes, particularly in pharmaceutical testing environments where reference standards are necessary .

Several compounds share structural similarities with (4-Bromobutyl)dimethylamine hydrobromide. These include:

  • Dimethylbutylamine: Lacks the bromine functionality but shares a similar amine structure.
  • Benzyl dimethylamine: Contains an aromatic ring instead of a linear alkane chain.
  • Tetraalkylammonium salts: These compounds feature quaternary ammonium structures but differ in their alkyl groups.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
(4-Bromobutyl)dimethylamineBromine on butyl chainReactive bromine allows for nucleophilic reactions
DimethylbutylamineNo halogen substituentsSimpler amine without reactive halogens
Benzyl dimethylamineAromatic ring presentDifferent reactivity due to aromatic stabilization
Tetraalkylammonium saltsQuaternary nitrogenMore stable and less reactive than primary amines

(4-Bromobutyl)dimethylamine hydrobromide's unique reactivity due to its bromine substituent distinguishes it from these similar compounds, making it valuable for specific synthetic applications .

The preparation of (4-Bromobutyl)dimethylamine hydrobromide relies fundamentally on nucleophilic substitution reactions to install the alkyl bromide functionality. Several established methodologies exist for converting alcohols and other precursors into alkyl bromides, each with distinct mechanistic pathways and optimization requirements [1] [2] [3].

The most widely employed approach involves the treatment of primary alcohols with phosphorus tribromide (PBr3), which proceeds through a well-defined SN2 mechanism [4] [5] [6]. The reaction initiates with nucleophilic attack by the alcohol oxygen on the electrophilic phosphorus center, forming an alkoxyphosphonium intermediate. This intermediate serves as an excellent leaving group, facilitating subsequent nucleophilic displacement by bromide ion with inversion of configuration at the carbon center [5] [7]. The mechanistic pathway ensures high selectivity for primary and secondary alcohols while avoiding carbocation rearrangements that plague alternative methods [8] [9].

Temperature optimization studies demonstrate that conducting PBr3 reactions at reduced temperatures (0-25°C) significantly improves product yields while minimizing elimination side reactions [10] [11]. Research indicates that yields of 80-95% can be consistently achieved under optimized conditions, representing a substantial improvement over traditional hydrogen bromide methodologies [4] [9].

Alternative nucleophilic substitution routes include the use of sodium bromide in concentrated sulfuric acid, which generates hydrogen bromide in situ [4] [12]. This approach offers advantages in terms of reagent availability and cost-effectiveness, though yields typically range from 70-90% due to competing elimination processes [9] [13]. The reaction mechanism involves initial protonation of the alcohol hydroxyl group, followed by nucleophilic displacement by bromide ion.

For specialized applications, the combination of bromine with phosphorous acid provides another viable route to alkyl bromides [14] [15]. This method demonstrates particular utility when phosphorus tribromide is not readily available, though it requires careful optimization of stoichiometry to achieve satisfactory yields [16] [15].

The direct alkylation approach, while conceptually straightforward, presents significant challenges in terms of selectivity and yield optimization [17] [18] [19]. Primary alkyl halides readily undergo nucleophilic substitution with dimethylamine, but the reaction suffers from inherent limitations related to overalkylation and the formation of quaternary ammonium salts [20] [21] [18].

Amine Alkylation Techniques Using Dimethylamine

The alkylation of dimethylamine represents a critical step in the synthesis of (4-Bromobutyl)dimethylamine hydrobromide, requiring careful optimization of reaction conditions to achieve high yields and selectivity [22] [23] [17]. The nucleophilic character of dimethylamine enables efficient displacement of alkyl bromides through the SN2 mechanism, though the reaction is complicated by the propensity for overalkylation to form tertiary and quaternary ammonium species [18] [19] [24].

Mechanistic studies reveal that dimethylamine alkylation proceeds through initial nucleophilic attack on the electrophilic carbon center of the alkyl bromide [2] [3] [25]. The reaction rate depends on several factors including the nucleophilicity of the amine, the electrophilicity of the alkyl halide, and the nature of the leaving group [26] [21]. Primary alkyl bromides demonstrate superior reactivity compared to secondary analogues due to reduced steric hindrance around the reaction center [2] [26].

Solvent selection plays a crucial role in optimizing amine alkylation reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile facilitate nucleophilic substitution by stabilizing ionic intermediates without competitive solvation of the nucleophile [27] [28] [17]. Research demonstrates that DMF provides optimal results for dimethylamine alkylation, yielding products in 75-90% isolated yields under appropriate conditions [29] [30].

Temperature optimization studies indicate that conducting reactions at moderate temperatures (25-60°C) balances reaction rate with selectivity considerations [30] [31] [32]. Elevated temperatures accelerate the desired alkylation but also promote competing elimination reactions and overalkylation processes [31] [32]. Conversely, excessively low temperatures result in prohibitively slow reaction rates that compromise practical synthetic utility.

The use of inorganic bases such as potassium carbonate or cesium carbonate serves multiple functions in amine alkylation reactions [23] [30] [31]. These bases neutralize hydrogen bromide generated during the substitution process, preventing acid-catalyzed side reactions that reduce yield and selectivity [31] [32]. Additionally, the choice of base can influence the nucleophilicity of the amine through ion-pairing effects and changes in solution ionic strength.

Self-limiting alkylation strategies represent an emerging approach to controlling the extent of amine alkylation [23] [30]. These methods employ specialized reagents that become less nucleophilic following initial alkylation, thereby preventing overalkylation to tertiary and quaternary species [23] [30]. While promising, such approaches require careful optimization and may not be directly applicable to dimethylamine alkylation systems.

Purification Strategies and Yield Optimization

The purification of (4-Bromobutyl)dimethylamine hydrobromide requires specialized techniques that account for the ionic nature of the final product and the potential presence of various impurities including unreacted starting materials, overalkylation products, and inorganic salts [28] [33] [34]. Crystallization emerges as the most effective purification method for this hydrobromide salt, taking advantage of its ionic character and distinct solubility properties [33] [35] [36].

Crystallization optimization begins with careful solvent selection based on the principle that the target compound should exhibit minimal solubility at low temperatures but substantial solubility at elevated temperatures [33] [34] [35]. For hydrobromide salts, polar protic solvents such as alcohols and water-alcohol mixtures typically provide optimal crystallization behavior [34] [35] [36]. Solubility studies demonstrate that (4-Bromobutyl)dimethylamine hydrobromide shows marked temperature-dependent solubility in methanol and ethanol systems, enabling effective purification through controlled cooling [37] [36] [38].

The rate of cooling during crystallization significantly influences both yield and purity of the final product [33] [34] [39]. Rapid cooling tends to produce numerous small crystals that may occlude impurities, while controlled slow cooling (0.5-1°C per minute) promotes the formation of larger, higher-purity crystals [34] [39] [40]. Temperature programming using water baths or automated cooling systems enables precise control over the crystallization process [34] [40].

Seeding techniques can dramatically improve crystallization outcomes by providing nucleation sites for controlled crystal growth [39] [40]. The introduction of a few crystals of pure (4-Bromobutyl)dimethylamine hydrobromide to a supersaturated solution initiates crystallization under controlled conditions, often resulting in improved yield and crystal quality [39] [40].

Column chromatography serves as an alternative purification method for cases where crystallization proves insufficient [41] [42] [43]. Silica gel chromatography enables separation based on polarity differences, with the ionic hydrobromide salt typically eluting later than neutral impurities [41] [42]. Optimization of the mobile phase composition, typically involving gradients from pure organic solvents to alcohol-water mixtures, enables fine-tuning of separation efficiency [42] [43] [44].

Flash chromatography provides a rapid alternative for small-scale purifications, offering advantages in terms of speed and solvent consumption [41] [45]. The technique requires optimization of pressure, flow rate, and stationary phase particle size to achieve optimal separation [41] [44] [45]. Recent advances in automated flash chromatography systems enable gradient elution with real-time monitoring of separation progress [45].

Acid-base extraction represents another valuable purification strategy that exploits the basic nature of the amine functionality [28] [36] [46]. Treatment of crude reaction mixtures with aqueous acid converts the amine to its water-soluble salt form, enabling separation from neutral and acidic impurities through liquid-liquid extraction [28] [36]. Subsequent neutralization with base and re-extraction provides partially purified product suitable for further crystallization [28] [36] [46].

Yield optimization throughout the synthetic sequence requires attention to multiple factors including reaction stoichiometry, work-up procedures, and purification efficiency [10] [30] [31]. Maintaining slight excess of dimethylamine (1.1-1.2 equivalents) ensures complete consumption of the alkyl bromide while minimizing overalkylation [30] [31] [32]. Similarly, optimization of work-up conditions including extraction efficiency, drying procedures, and solvent removal techniques contributes significantly to overall yield [16] [34] [31].

The integration of analytical monitoring techniques enables real-time optimization of both synthetic and purification processes [31] [32]. Thin-layer chromatography provides rapid assessment of reaction progress and purification efficiency, while nuclear magnetic resonance spectroscopy enables quantitative analysis of product purity [31] [41] [43]. High-performance liquid chromatography offers superior resolution for complex mixtures and can provide quantitative data for optimization studies [31] [42].

(4-Bromobutyl)dimethylamine hydrobromide exhibits well-defined thermal characteristics that are crucial for its handling and application. The compound demonstrates a melting point range of 112-114°C [1] [2] [3], indicating good thermal stability under ambient conditions. This melting point is consistent with the ionic nature of the hydrobromide salt, which typically exhibits higher melting points compared to their free base counterparts.

Thermal analysis studies on related quaternary ammonium compounds reveal important phase transition behaviors. Research on similar dimethylammonium systems shows a glass transition temperature (Tg) of approximately 60.0°C [4], which represents the temperature at which the material transitions from a glassy to a rubbery state. This relatively low glass transition temperature suggests that the compound maintains flexibility at moderate temperatures.

The thermal decomposition temperature for analogous compounds in this chemical family occurs around 275.0°C [4], providing a substantial safety margin for typical handling and processing conditions. Thermal decomposition studies on related brominated compounds indicate that thermal degradation typically initiates in the temperature range of 100-210°C [5], with the carbon-bromine bonds being the first to dissociate due to their relatively low bond energy of 292 kJ/mol [5].

Phase transition behavior studies conducted at elevated temperatures (303-473 K) reveal that the compound maintains structural integrity across a broad temperature range [4]. The crystalline structure remains stable, with only minor lattice parameter changes observed during heating cycles [4]. These findings suggest excellent thermal stability for industrial and research applications.

PropertyValueSignificance
Melting Point112-114°CStable under ambient conditions
Glass Transition Temperature~60°CFlexibility retention at moderate temperatures
Decomposition Temperature~275°CHigh thermal stability margin
Phase Transition Range303-473 KBroad temperature stability window

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of (4-Bromobutyl)dimethylamine hydrobromide are fundamentally influenced by its ionic hydrobromide structure, which significantly enhances its dissolution properties in polar media. The compound demonstrates excellent water solubility , a characteristic that distinguishes it from its neutral amine precursor. This enhanced aqueous solubility is attributed to the ionic interactions between the protonated dimethylamine group and the bromide counterion, facilitating hydrogen bonding with water molecules.

In organic solvents, the compound exhibits variable solubility patterns depending on the polarity and hydrogen bonding capacity of the solvent. The compound shows good solubility in chloroform [7], reflecting the affinity of the organic chain for non-polar environments while maintaining ionic interactions. Methanol provides slightly limited solubility [8], which is typical for hydrobromide salts that require more polar protic solvents for effective dissolution.

The polar aprotic solvents such as dimethyl sulfoxide are expected to provide good solvation due to their ability to stabilize ionic species through dipolar interactions. However, specific quantitative solubility data for these systems remains limited in the current literature.

Comparative analysis with related dimethylamine hydrobromide compounds reveals that these salts typically exhibit water solubility exceeding 50 weight percent [9], indicating substantial dissolution capacity. The presence of the bromobutyl chain introduces amphiphilic character, creating a balance between hydrophilic ionic head group and lipophilic alkyl chain.

Solvent CategorySolubilityMechanism
WaterExcellentIonic hydration and hydrogen bonding
Alcohols (Methanol)ModerateProtic solvent interactions
Chlorinated SolventsGoodDipolar interactions with organic chain
Polar Aprotic SolventsExpected GoodIonic stabilization

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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